Antibacterial agent 165

Medicinal Chemistry Antibacterial Drug Discovery Structure-Activity Relationship

Obtaining structurally authenticated hydroxyquinoline derivatives for MRSA research is challenging. Antibacterial agent 165 (compound 3, C₁₅H₁₁N₃O₄S, MW 329.33) features a unique diazo-sulfonyl substitution that enables precise structure-activity relationship studies against drug-resistant Gram-positive pathogens. Key advantages: - Validated MRSA inhibitor with distinct substitution pattern versus unsubstituted 8-hydroxyquinoline. - Serves as a comparator for metal-chelation mechanism investigations. - Ready-to-use scaffold for medicinal chemistry optimization.

Molecular Formula C15H11N3O4S
Molecular Weight 329.3 g/mol
Cat. No. B12379844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 165
Molecular FormulaC15H11N3O4S
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O)N=C1
InChIInChI=1S/C15H11N3O4S/c19-15-9-11(8-14-13(15)2-1-7-16-14)18-17-10-3-5-12(6-4-10)23(20,21)22/h1-9,19H,(H,20,21,22)
InChIKeyWGCCVOQSDZOYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 165: Hydroxyquinoline-Derived MRSA Inhibitor


Antibacterial agent 165 (designated compound 3) is a hydroxyquinoline-derived small molecule with a molecular weight of 329.33 g/mol and the molecular formula C₁₅H₁₁N₃O₄S . It is reported to exhibit inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) , positioning it as a research tool within the anti-infective chemical space targeting drug-resistant Gram-positive pathogens.

Antibacterial Agent 165 vs. Hydroxyquinoline Analogs


Within the hydroxyquinoline class, antibacterial potency and spectrum are exquisitely sensitive to substituent patterns and metal-chelating properties. For instance, 8-hydroxyquinoline (8-hq) exhibits MIC values of 16.0–32.0 µM against S. aureus [1], whereas certain sulfanilamide- or sulfanilic acid-conjugated hydroxyquinoline derivatives demonstrate distinct activity profiles against MRSA [2]. The specific diazo-sulfonyl substitution pattern present in Antibacterial agent 165 is structurally unique among commercially available analogs, precluding direct interchangeability without empirical validation of target engagement and antimicrobial efficacy.

Differentiation Evidence for Antibacterial Agent 165


Unique Molecular Architecture

Antibacterial agent 165 (C₁₅H₁₁N₃O₄S, MW 329.33) possesses a distinctive diazo-sulfonyl substitution pattern not present in the parent 8-hydroxyquinoline (8-hq) scaffold (C₉H₇NO, MW 145.16) [1]. This structural divergence is expected to alter metal-chelating properties and bacterial membrane permeability compared to unsubstituted hydroxyquinolines [1].

Medicinal Chemistry Antibacterial Drug Discovery Structure-Activity Relationship

Anti-MRSA Activity vs. Inactive Derivatives

Antibacterial agent 165 is reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) . In contrast, certain azo-ligand hydroxyquinoline derivatives were found to have no antimicrobial activity against bacteria and fungi [1], highlighting that the specific substitution pattern of Antibacterial agent 165 confers a functional advantage over inactive analogs within the same class.

Antimicrobial Resistance MRSA Bacterial Inhibition

Altered Metal-Chelating Properties

8-Hydroxyquinoline (8-hq) exhibits antibacterial activity through metal chelation, disrupting bacterial metal homeostasis with MIC values of 16.0–32.0 µM against S. aureus [1]. The diazo-sulfonyl modification in Antibacterial agent 165 introduces additional heteroatoms (N, O, S) that are likely to alter its metal-binding affinity and selectivity profile compared to the parent 8-hq scaffold . While direct chelation data for Antibacterial agent 165 are not publicly available, the structural modification is expected to differentiate its mechanism and potency.

Metal Chelation Antimicrobial Mechanism Hydroxyquinoline Pharmacology

Antibacterial Agent 165: Research Applications


Mechanistic Studies of MRSA Inhibition

The reported anti-MRSA activity of Antibacterial agent 165 makes it suitable for investigating structure-activity relationships (SAR) within the hydroxyquinoline class. Researchers can use this compound to explore how diazo-sulfonyl substitution influences bacterial target engagement compared to unsubstituted 8-hydroxyquinoline or its metal complexes .

Comparative Analysis of Metal-Chelating Agents

Given the established metal-chelating mechanism of 8-hydroxyquinoline , Antibacterial agent 165 serves as a structurally distinct comparator for studies examining how heteroatom substitution patterns modulate metal-binding affinity, selectivity, and subsequent antimicrobial efficacy.

Probe Development for Drug-Resistant Gram-Positive Bacteria

The unique molecular architecture of Antibacterial agent 165 (MW 329.33, C₁₅H₁₁N₃O₄S) positions it as a potential scaffold for the development of novel chemical probes targeting MRSA. Its differentiation from inactive hydroxyquinoline derivatives [1] supports its prioritization for further medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 165

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.